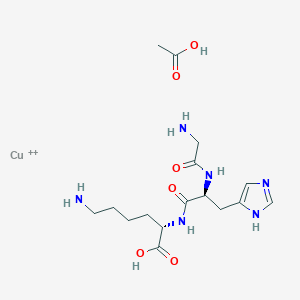

Prezatide copper acetate

Übersicht

Beschreibung

Prezatide copper acetate is a complex composed of the tripeptide prezatide, acetic acid, and a copper ion . Prezatide is used for skin care and has the potential to treat chronic obstructive pulmonary disease and metastatic colon cancer .

Molecular Structure Analysis

Prezatide is a tripeptide molecule consisting of lysine, glycine, and histidine, also known as GHK (glycyl-L-histidyl-L-lysine), that forms a complex with copper ions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 463.98 g/mol . It has 7 hydrogen bond donors and 9 hydrogen bond acceptors . It has a rotatable bond count of 11 . Its exact mass is 463.136630 g/mol and its monoisotopic mass is 463.136630 g/mol .Wissenschaftliche Forschungsanwendungen

Copper compounds, including those with acetate, are studied for their electrochemical properties, which can be crucial in applications like corrosion inhibition and surface treatments (McCrory-Joy & Rosamilia, 1982).

Research on copper and zinc in protein formation suggests a role in disorders like Alzheimer's and prion diseases. Chelating agents have been explored to reverse metal ion-induced protein deposits (Lee et al., 2007).

Copper(II)-l-histidine complexes have been used in treating Menkes disease, a neurodegenerative disorder caused by impaired copper metabolism (Deschamps et al., 2005).

Copper's role in biological functions like enzyme activation and its therapeutic potential in treating diseases like Wilson's disease and various cancers have been studied extensively (Tisato et al., 2009).

Click chemistry, which uses copper(I)-catalyzed reactions, has significant implications in drug discovery, demonstrating the versatile role of copper in medicinal chemistry (Kolb & Sharpless, 2003).

Copper-based Schiff base complexes show potential in DNA binding, DNA cleavage, and anticancer activities, highlighting copper's role in therapeutic applications (Lian et al., 2016).

Wirkmechanismus

- Prezatide copper acetate primarily interacts with copper ions. It readily forms a complex with copper, which plays a crucial role in its biological effects .

- The compound is commonly used in cosmetic products for skin and hair. Its potential applications in wound healing, chronic obstructive pulmonary disease, and metastatic colon cancer are currently under investigation .

- Prezatide in complex with copper has several effects:

- Collagen Synthesis : It increases the synthesis and deposition of type I collagen and glycosaminoglycan, contributing to skin elasticity, density, and firmness .

- Matrix Remodeling : Prezatide enhances the expression of matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of matrix metalloproteinases-1 and -2 (TIMP-1 and TIMP-2). This suggests a role in tissue remodeling .

- Antioxidant Activity : By supplying copper for superoxide dismutase, Prezatide exhibits antioxidant effects. It also blocks iron (Fe2+) release during injury, contributing to its anti-inflammatory properties .

- Prezatide’s effects involve collagen synthesis pathways, metalloproteinase regulation, and antioxidant responses .

- Downstream effects include improved skin appearance, reduced fine lines, and increased keratinocyte proliferation .

- Its ADME (absorption, distribution, metabolism, and excretion) properties are not well-documented, but its local effects are significant .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Prezatide copper acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Eigenschaften

IUPAC Name |

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);1H3,(H,3,4);/q;;+2/t10-,11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAQNGMOINVZLP-ULEGLUPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28CuN6O6+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156359 | |

| Record name | Prezatide copper acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130120-57-9 | |

| Record name | Prezatide copper acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Prezatide Copper Acetate being approved in Brazil?

A1: While the abstract doesn't provide details on the specific applications of this compound, its approval in Brazil [] suggests it has successfully passed regulatory reviews for safety and efficacy for at least one specific use case. This approval represents a significant milestone, indicating the compound's potential therapeutic value and paving the way for its availability to patients in Brazil.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)

![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)

![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)

![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)